molecular formula C16H13BCl2N2O B14192488 Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester CAS No. 872044-92-3

Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester

Cat. No.: B14192488
CAS No.: 872044-92-3
M. Wt: 331.0 g/mol
InChI Key: BBVPCBRRKYTRMY-UHFFFAOYSA-N
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Description

Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester is a compound that combines the properties of borinic acid and imidazole derivatives. This compound is known for its unique chemical structure, which includes a boron atom bonded to two 4-chlorophenyl groups and an imidazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester typically involves the reaction of borinic acid derivatives with imidazole compounds. One common method involves the use of a Cu(II) catalyst to facilitate the reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The boron atom can form reversible covalent bonds with biological molecules, influencing their function. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester is unique due to the combination of borinic acid and imidazole functionalities. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

872044-92-3

Molecular Formula

C16H13BCl2N2O

Molecular Weight

331.0 g/mol

IUPAC Name

bis(4-chlorophenyl)-(1H-imidazol-5-ylmethoxy)borane

InChI

InChI=1S/C16H13BCl2N2O/c18-14-5-1-12(2-6-14)17(13-3-7-15(19)8-4-13)22-10-16-9-20-11-21-16/h1-9,11H,10H2,(H,20,21)

InChI Key

BBVPCBRRKYTRMY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)OCC3=CN=CN3

Origin of Product

United States

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